molecular formula C25H23NO4 B11532456 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B11532456
M. Wt: 401.5 g/mol
InChI Key: BGSDUDVJUZQVFQ-GHCBWACXSA-N
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Description

“4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate” is a complex organic compound that belongs to the class of imines and esters This compound is characterized by the presence of a methylphenyl group, an imino group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate” typically involves the following steps:

    Formation of the Imino Group: The imino group can be formed by the condensation of an amine with an aldehyde or ketone.

    Esterification: The ester group can be introduced through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl and dimethoxyphenyl groups.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Used as a probe to study enzyme mechanisms or protein interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Polymer Synthesis: Used in the synthesis of polymers with specific characteristics.

    Dye Manufacturing:

Mechanism of Action

The mechanism of action of “4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate” would depend on its specific application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
  • 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Uniqueness

The unique combination of functional groups in “4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate” provides it with distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

IUPAC Name

[4-[(4-methylphenyl)iminomethyl]phenyl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H23NO4/c1-18-4-10-21(11-5-18)26-17-20-6-12-22(13-7-20)30-25(27)15-9-19-8-14-23(28-2)24(16-19)29-3/h4-17H,1-3H3/b15-9+,26-17?

InChI Key

BGSDUDVJUZQVFQ-GHCBWACXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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